恩替卡韦杂质 A
描述
Entecavir Impurity A is a compound with the molecular formula C12H15N5O3 . It is also known by other names such as 1-epi-Entecavir, (1R, 3S, 4R)-ent-Entecavir, and others . It is an impurity of Entecavir, which is a reverse transcriptase inhibitor used to prevent the hepatitis B virus from multiplying and reducing the amount of virus in the body .
Molecular Structure Analysis
The IUPAC name for Entecavir Impurity A is 2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one . The InChI and Canonical SMILES representations provide more details about its molecular structure . Further analysis of its molecular structure has been reported in some studies .Chemical Reactions Analysis
While specific chemical reactions involving Entecavir Impurity A are not detailed in the retrieved papers, Entecavir itself is known to undergo various reactions in biological systems. For instance, it competes with deoxyguanosine triphosphate (dGTP) for uptake by the HBV DNA polymerase .Physical And Chemical Properties Analysis
Entecavir Impurity A has a molecular weight of 277.28 g/mol . More specific physical and chemical properties such as solubility, melting point, etc., are not provided in the retrieved papers.科学研究应用
绿色化学在药物分析中的应用
恩替卡韦杂质 A 已被用于绿色化学方法,通过傅里叶变换红外光谱 (FT-IR) 对恩替卡韦进行识别和定量 . 该方法环保且减少了药物生产相关的化学废料和成本。
质谱中的手性检测
该化合物的 chiral 性质已被用于通过使用质谱法与 R-besivance 和 ZnII 配合来检测立体异构杂质 . 这种技术对于确保药物的纯度和功效具有重要意义。
非对映异构体杂质的专利评估
This compound 在专利评估中也很重要,尤其是关于识别非对映异构体杂质的方法,这对开发安全有效的药物至关重要 .
肿瘤学应用
研究表明,1-epi-恩替卡韦可能在肿瘤学中具有潜在的应用。 它是一种赖氨酸特异性脱甲基酶 5B (KDM5B) 的抑制剂,KDM5B 在多种肿瘤中过表达,并参与药物耐药 . 这可能导致癌症治疗中新的治疗策略。
乙肝的抗病毒治疗
作为主要应用,this compound 用于抗乙型肝炎病毒 (HBV) 的抗病毒治疗,它能抑制 HBV DNA 聚合酶并阻止病毒增殖 .
乙肝相关性肾小球肾炎的治疗
作用机制
- Entecavir Impurity A competes with the natural substrate deoxyguanosine triphosphate (dGTP) within the HBV polymerase, leading to functional inhibition of all three activities of the polymerase:
Target of Action
Mode of Action
Pharmacokinetics
生化分析
Biochemical Properties
1-epi-Entecavir is believed to interact with several enzymes, proteins, and other biomolecules. It is a guanosine nucleoside analogue, which suggests that it may interact with enzymes involved in nucleotide metabolism
Cellular Effects
Given its structural similarity to Entecavir, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These potential effects need to be confirmed through experimental studies.
Molecular Mechanism
As a guanosine nucleoside analogue, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that 1-epi-Entecavir is involved in, including any enzymes or cofactors it interacts with, are not well-characterized. Given its structural similarity to Entecavir, it may be involved in similar metabolic pathways .
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for Entecavir Impurity A involves the conversion of commercially available starting materials to the desired product through a series of chemical reactions.", "Starting Materials": [ "2,6-dichloropurine", "ethyl 3-bromopropionate", "sodium hydride", "triethylamine", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "Step 1: 2,6-dichloropurine is reacted with sodium hydride and triethylamine in DMF to form the corresponding 2,6-dichloropurine nucleoside intermediate.", "Step 2: The nucleoside intermediate is then treated with ethyl 3-bromopropionate in the presence of triethylamine and acetic anhydride to form the corresponding ethyl ester intermediate.", "Step 3: The ethyl ester intermediate is then hydrolyzed with sulfuric acid to form the corresponding carboxylic acid intermediate.", "Step 4: The carboxylic acid intermediate is then treated with sodium nitrite and hydrochloric acid to form the corresponding nitroso intermediate.", "Step 5: The nitroso intermediate is then reduced with sodium hydroxide and methyl iodide to form Entecavir Impurity A." ] } | |
1367369-78-5 | |
分子式 |
C12H15N5O3 |
分子量 |
277.28 g/mol |
IUPAC 名称 |
2-amino-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8-/m0/s1 |
InChI 键 |
QDGZDCVAUDNJFG-RNJXMRFFSA-N |
手性 SMILES |
C=C1[C@@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N |
SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |
规范 SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |
同义词 |
2-Amino-1,9-dihydro-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one; Entecavir Isomer Impurity 3; (1’R,3’R,4’S)-Entecavir Isomer; |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。